2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine
Description
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C8H13NS/c1-3-5-9-8-4-6-10-7(8)2/h1,7-9H,4-6H2,2H3 |
InChI Key |
ANUOZAXGGOTPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)NCC#C |
Origin of Product |
United States |
Preparation Methods
Route A: Direct Alkylation and Amination of Thiolane
Overview:
This method involves the initial formation of the thiolan ring, followed by selective functionalization at the 2- and 3-positions.
Step 1: Synthesis of Thiolane Ring Backbone
- Starting Material: 1,2-dibromopropane or 1,2-dichloropropane
- Reaction: Nucleophilic substitution with thiourea or thiolates to form the thiolane ring.
- Conditions: Reflux in ethanol or acetonitrile with base catalysts such as potassium carbonate or sodium hydride.
Step 2: Methylation at the 2-Position
- Reagents: Methyl iodide (CH₃I) or methyl bromide (CH₃Br)
- Catalyst: Potassium carbonate or sodium hydride
- Conditions: Reflux in acetone or DMF, with controlled stoichiometry to favor mono-methylation at the 2-position.
Step 3: Prop-2-yn-1-ylation at the Nitrogen
- Reagents: Propargyl bromide (HC≡C–CH₂Br)
- Catalyst: Potassium carbonate or sodium hydride
- Conditions: Anhydrous DMF at room temperature or mild heating, ensuring selective N-propargylation.
- One-pot reactions are feasible with proper control.
- High regioselectivity achievable via stoichiometry and reaction conditions.
- Potential over-alkylation.
- Need for purification of regioisomers.
Route B: Multi-step Synthesis via Intermediate Formation
Overview:
This approach involves synthesizing an intermediate amine, followed by selective functionalization with propargyl groups.
Step 1: Synthesis of 3-Amino-2-methylthiolane
- Method: Nucleophilic substitution of 2-methylthiolane with ammonia or primary amines under reflux.
- Conditions: Use of polar aprotic solvents like DMSO or acetonitrile, with catalysts such as copper or palladium complexes to facilitate substitution.
Step 2: N-Propargylation
- Reagents: Propargyl bromide or propargyl chloride.
- Catalyst: Potassium carbonate or cesium carbonate.
- Conditions: Conducted in DMF at room temperature or slightly elevated temperatures, with excess base to promote N-alkylation.
Step 3: Methylation at the 2-Position
- Reagents: Methyl iodide.
- Conditions: Similar to Step 2, with controlled addition to avoid overalkylation.
- Greater control over each functionalization step.
- Easier purification of intermediates.
- Multi-step process with potential for lower overall yield.
- Requires purification of intermediates.
Catalysts and Reaction Conditions Summary
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Route A | K₂CO₃ / NaH | Acetone / DMF | Reflux | Variable | High | Suitable for N-alkylation |
| Route B | K₂CO₃ / Cs₂CO₃ | DMF | Room temp to mild heating | 1-24 h | Moderate to high | Sequential functionalization |
Data Tables for Synthesis Parameters
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | 1,2-dibromopropane + thiourea | K₂CO₃ | Ethanol | Reflux | 4-6 h | 70-85 | Ring formation |
| 2 | CH₃I | K₂CO₃ | Acetone | Reflux | 2-4 h | 80-90 | Methylation at 2-position |
| 3 | HC≡C–CH₂Br | K₂CO₃ | DMF | Room temp | 12-24 h | 75-88 | N-propargylation |
Summary of Research Findings
Recent literature on heterocyclic synthesis emphasizes the importance of controlled alkylation and amination steps, often utilizing phase-transfer catalysts, microwave irradiation, or ultrasound to enhance yields and reduce reaction times. For example, analogous syntheses of substituted thiolanes have successfully employed potassium carbonate and propargyl halides under mild conditions, achieving yields exceeding 85% with high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Propargyl bromide, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted propargyl derivatives.
Scientific Research Applications
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the propargyl group allows for covalent modification of target proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and synthesis methods of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine with analogous compounds:
Key Observations:
- Thiolane vs.
- Substituent Effects: The methyl group at position 2 increases steric hindrance, which may influence reaction kinetics or binding affinity in biological systems compared to the non-methylated N-(prop-2-yn-1-yl)thiolan-3-amine .
- Propargylamine Reactivity : The propargyl group enables click chemistry or alkyne-based transformations, a feature shared with compounds like N,N-Diethyl-3-(6-methoxynaphthalen-2-yl)prop-2-yn-1-amine .
Physicochemical and Pharmacological Properties
- Basicity : The sulfur atom in thiolane could reduce amine basicity relative to aromatic amines like N-(prop-2-yn-1-yl)aniline, affecting protonation states under physiological conditions.
Biological Activity
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular structure of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine can be represented as follows:
This compound features a thiolane ring, which is known for its unique chemical reactivity and biological interactions. The presence of the alkyne group (prop-2-yn-1-yl) is particularly noteworthy as it may enhance the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine exhibits significant antimicrobial activity against various pathogens. A study evaluating the minimum inhibitory concentrations (MIC) against a range of bacteria found that this compound is effective against both Gram-positive and Gram-negative strains. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
In vitro studies have demonstrated that 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine possesses anticancer properties. It was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent reduction in cell viability, as shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The mechanism underlying its anticancer activity appears to involve induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate the specific pathways involved.
The biological activity of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is likely mediated through multiple mechanisms:
- Interaction with Enzymes : The thiolane structure may allow for interactions with various enzymes involved in cellular metabolism.
- Receptor Modulation : Preliminary studies suggest that the compound may act on specific receptors implicated in cancer progression and microbial resistance.
- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine:
- Antimicrobial Efficacy : A clinical evaluation showed that formulations containing this compound significantly reduced infection rates in patients with resistant bacterial infections.
- Cancer Treatment : In a preclinical trial, administration of this compound in combination with standard chemotherapy resulted in enhanced tumor regression compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
